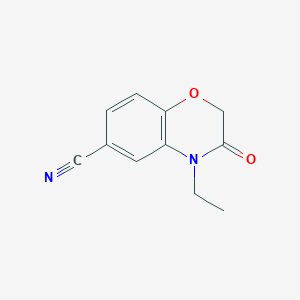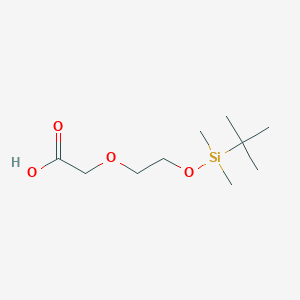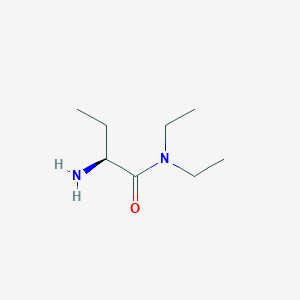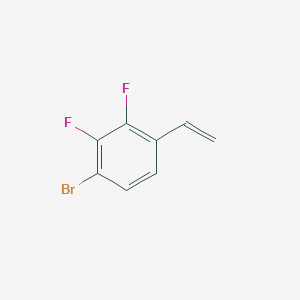![molecular formula C15H13N3O4S B12848134 6-(2-((4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12848134.png)
6-(2-((4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-((4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a complex organic compound that features a unique combination of pyrimidinone and oxazinone structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-((4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves multiple steps:
Formation of the Pyrimidinone Moiety: This step involves the synthesis of 4-Methyl-6-oxo-1,6-dihydropyrimidin-2-thiol, which can be achieved through the reaction of 4-methyluracil with thiourea under acidic conditions.
Acetylation: The thiol group of the pyrimidinone is then acetylated using acetyl chloride in the presence of a base such as pyridine.
Formation of the Oxazinone Moiety: The acetylated pyrimidinone is then reacted with 2-aminophenol to form the oxazinone ring. This step typically requires a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The compound’s structural features make it a potential candidate for the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry
Polymer Additives: The compound can be incorporated into polymers to enhance their mechanical or thermal properties.
Coatings: It can be used in the formulation of advanced coatings with specific protective or functional properties.
作用机制
The mechanism by which 6-(2-((4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one exerts its effects depends on its application:
Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Receptor Modulation: It can interact with specific receptors on cell surfaces, altering signal transduction pathways and cellular responses.
相似化合物的比较
Similar Compounds
6-(2-((4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one: shares similarities with other pyrimidinone and oxazinone derivatives, such as:
Uniqueness
Structural Complexity: The combination of pyrimidinone and oxazinone moieties in a single molecule is relatively rare, providing unique chemical and biological properties.
属性
分子式 |
C15H13N3O4S |
|---|---|
分子量 |
331.3 g/mol |
IUPAC 名称 |
6-[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C15H13N3O4S/c1-8-4-13(20)18-15(16-8)23-7-11(19)9-2-3-12-10(5-9)17-14(21)6-22-12/h2-5H,6-7H2,1H3,(H,17,21)(H,16,18,20) |
InChI 键 |
JHGNYVAKPMYQKJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)C2=CC3=C(C=C2)OCC(=O)N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Vinyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B12848056.png)
![(S)-1-(7-(Aminomethyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B12848057.png)
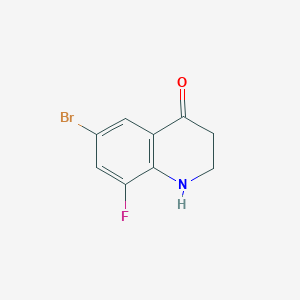
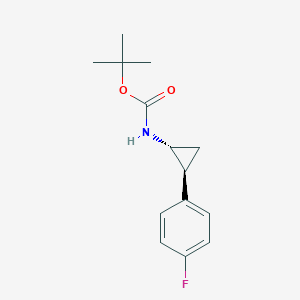
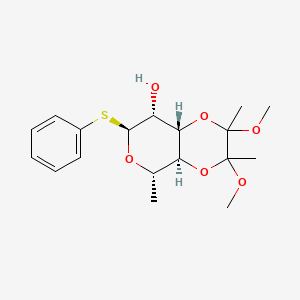

![3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]aniline](/img/structure/B12848068.png)
